molecular formula C20H18F3N3OS B2882433 6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897466-59-0

6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Katalognummer B2882433
CAS-Nummer: 897466-59-0
Molekulargewicht: 405.44
InChI-Schlüssel: AVURZHFXUZWPMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a piperazine ring, and a trifluoromethyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-component reactions . For example, trifluoromethyl-1,2,4-triazoles can be synthesized using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a piperazine ring, and a trifluoromethyl group . The exact structure would need to be determined through techniques such as NMR spectroscopy .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

  • Apoptotic Agents : Novel isoxazolines linked to benzothiazoles have been synthesized, showing potent cytotoxic and antineoplastic activities in mammalian cancer cells, suggesting their utility as apoptotic agents (Byrappa et al., 2017).

  • Anti-tubercular Activity : Various benzothiazole derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting significant minimum inhibitory concentration (MIC) values, indicating their potential as anti-tubercular agents (Naidu et al., 2016).

  • Antimicrobial Activity : New pyridine derivatives, including benzothiazole analogs, have been developed and screened for antimicrobial activity, showing variable and modest effectiveness against bacteria and fungi, highlighting their potential as antimicrobial agents (Patel et al., 2011).

Anticancer and Anti-inflammatory Activities

  • Anti-Breast Cancer Activity : Benzothiazole and benzoxazole derivatives have been synthesized and evaluated for antitumor activities against human breast cancer cell lines, with some compounds demonstrating potent inhibitory activity, suggesting their potential in breast cancer therapy (Abdelgawad et al., 2013).

  • Anti-inflammatory Activity : A novel set of compounds featuring benzothiazole and piperazine has been synthesized and assessed for anti-inflammatory activity, showing significant effects in in-vitro and in-vivo models, indicating their utility as anti-inflammatory agents (Ahmed et al., 2017).

Corrosion Inhibition and Angiolytic Roles

  • Corrosion Inhibition : Benzothiazole derivatives have been investigated for their corrosion inhibiting effects on steel in acidic environments, with findings suggesting that these compounds offer stability and high efficiency, potentially serving as corrosion inhibitors (Hu et al., 2016).

  • Angiolytic Role in Cancer : Novel benzothiazole-piperazine analogs have been synthesized and shown to inhibit angiogenesis, a key factor in tumor growth, through in-vitro and in-vivo studies, suggesting their potential role in cancer treatment by targeting neovascularization (Al‐Ghorbani et al., 2016).

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential use in medicinal chemistry, given the biological activity of similar compounds .

Eigenschaften

IUPAC Name

[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3OS/c1-13-5-6-16-17(11-13)28-19(24-16)26-9-7-25(8-10-26)18(27)14-3-2-4-15(12-14)20(21,22)23/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVURZHFXUZWPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.